2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. This particular compound features a 2-methyl substitution on the aziridine ring and a 3-methylbut-2-en-1-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine can be achieved through several methods:
Ring-Closing Reactions: One common method involves the cyclization of appropriate precursors. For instance, the reaction of 3-methylbut-2-en-1-amine with a suitable electrophile can lead to the formation of the aziridine ring.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a halogenated precursor with an aziridine derivative. This method often requires the use of strong bases and controlled reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of aziridines, including this compound, typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce amines.
Scientific Research Applications
2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers. Its high reactivity makes it useful in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Aziridines are explored for their potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the modification of biological molecules or the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of the aziridine family, lacking the 2-methyl and 3-methylbut-2-en-1-yl substitutions.
2-Methylaziridine: Similar to 2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine but without the 3-methylbut-2-en-1-yl group.
3-Methylbut-2-en-1-yl aziridine: Lacks the 2-methyl substitution on the aziridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridines
Properties
CAS No. |
696660-15-8 |
---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-methyl-1-(3-methylbut-2-enyl)aziridine |
InChI |
InChI=1S/C8H15N/c1-7(2)4-5-9-6-8(9)3/h4,8H,5-6H2,1-3H3 |
InChI Key |
OQTNFOFTHBTGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.